molecular formula C16H16N2O3 B2728379 N'-benzyl-N-(4-methoxyphenyl)ethanediamide CAS No. 21775-46-2

N'-benzyl-N-(4-methoxyphenyl)ethanediamide

Cat. No.: B2728379
CAS No.: 21775-46-2
M. Wt: 284.315
InChI Key: WZQOAQVOLOPMPU-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of oxamide, characterized by the presence of benzyl and 4-methoxyphenyl groups attached to the nitrogen atoms of the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-methoxyphenyl)oxamide typically involves the reaction of benzylamine and 4-methoxybenzylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(4-methoxyphenyl)oxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production also focuses on minimizing waste and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-methoxyphenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-(4-methoxyphenyl)oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic rings and oxamide core allow it to form stable complexes with metal ions, which can be exploited in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-methoxyphenyl)methyl]oxamide
  • N-benzyl-N’-(4-methoxyphenyl)amine
  • N-(4-methoxybenzylidene)-4-butylaniline

Uniqueness

N-benzyl-N’-(4-methoxyphenyl)oxamide is unique due to its specific substitution pattern on the oxamide core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQOAQVOLOPMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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